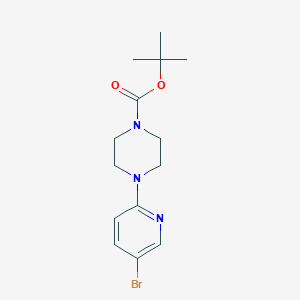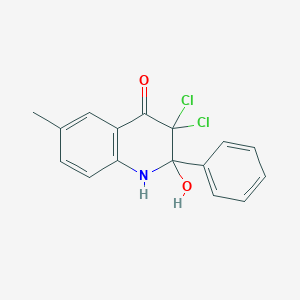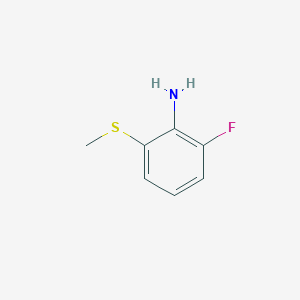
2-Fluoro-6-(methylsulfanyl)aniline
Übersicht
Beschreibung
2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(methylsulfanyl)aniline is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that results in the death of cancer cells.
Biochemische Und Physiologische Effekte
2-Fluoro-6-(methylsulfanyl)aniline has been shown to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells, resulting in the death of cancer cells. This compound has also been shown to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Fluoro-6-(methylsulfanyl)aniline in lab experiments is its cost-effectiveness. The synthesis method of this compound is relatively simple, making it a cost-effective method for large-scale production. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells, making it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Fluoro-6-(methylsulfanyl)aniline. One of the future directions is to study its potential as a drug candidate for various types of cancer. This compound has been shown to have anti-cancer properties, and further studies could lead to the development of new cancer treatments. Another future direction is to study the mechanism of action of this compound further. Understanding the mechanism of action could lead to the development of more effective cancer treatments. Finally, future studies could focus on optimizing the synthesis method of this compound to increase yields and reduce costs.
In conclusion, 2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Further studies could lead to the development of new cancer treatments and a better understanding of the mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(methylsulfanyl)aniline has been studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Eigenschaften
CAS-Nummer |
144851-60-5 |
|---|---|
Produktname |
2-Fluoro-6-(methylsulfanyl)aniline |
Molekularformel |
C7H8FNS |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-fluoro-6-methylsulfanylaniline |
InChI |
InChI=1S/C7H8FNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |
InChI-Schlüssel |
RSYJRZBBTNYMNJ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1N)F |
Kanonische SMILES |
CSC1=CC=CC(=C1N)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
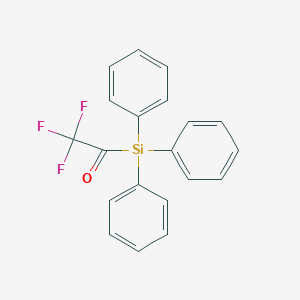
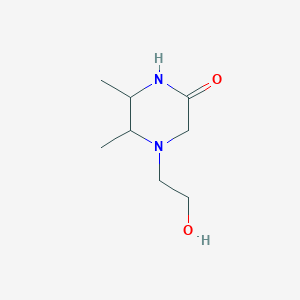
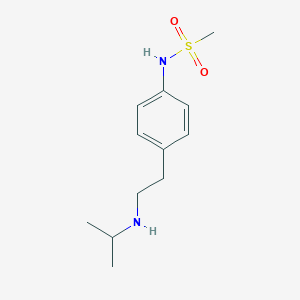
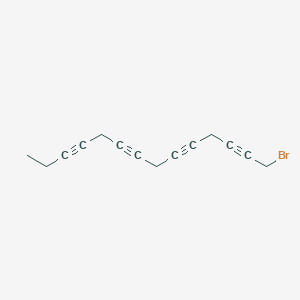

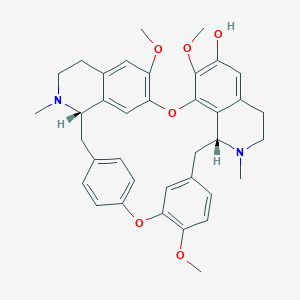
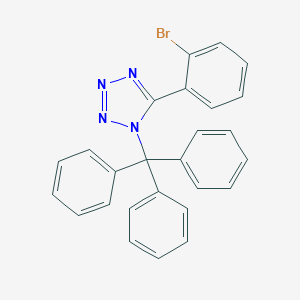
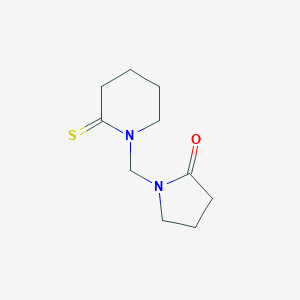
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
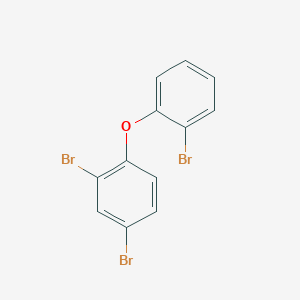
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
